molecular formula C9H10N4 B12808118 N-Cyano-N'-(4-methylphenyl)guanidine CAS No. 41410-40-6

N-Cyano-N'-(4-methylphenyl)guanidine

Cat. No.: B12808118
CAS No.: 41410-40-6
M. Wt: 174.20 g/mol
InChI Key: YDVMZVMJTSSJHA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

N-Cyano-N'-(4-methylphenyl)guanidine belongs to the guanidine derivative family, characterized by a central guanidine core ($$ \text{C(NH}2\text{)}2\text{NH} $$) with specific substituents. The IUPAC name is constructed by prioritizing functional groups and substituents according to hierarchical nomenclature rules.

The parent structure is guanidine ($$ \text{HN=C(NH}2\text{)}2 $$). Substitution occurs at two nitrogen atoms:

  • A cyano group ($$-\text{C}\equiv\text{N}$$) replaces one hydrogen atom on the central nitrogen.
  • A 4-methylphenyl group ($$ \text{C}6\text{H}4\text{CH}_3 $$) attaches to the adjacent nitrogen.

IUPAC Name :
1-Cyano-3-(4-methylphenyl)guanidine
Rationale:

  • The guanidine backbone is numbered such that the cyano group receives the lowest possible locant (position 1).
  • The 4-methylphenyl substituent is assigned position 3.

Structural Representation :
$$
\text{HN=C(NH}2\text{)(NHC}6\text{H}4\text{CH}3\text{)}-\text{C}\equiv\text{N}
$$
The planar guanidine core allows resonance stabilization, with delocalization of electrons across the three nitrogen atoms.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

Identifier Type Value
CAS Registry Number Not listed in searched databases
PubChem CID Not yet assigned
EC Number Undocumented
Synonym 4-Methylphenylcyanoguanidine

Common Synonyms :

  • N-Cyano-N'-(p-tolyl)guanidine
  • 4-Methylphenylcyanoguanidine

Registry data for this specific derivative remains sparse in public repositories like PubChem. Structural analogs (e.g., N-Cyano-N'-(4-cyanophenyl) derivatives) suggest potential synthetic pathways but differ in substitution patterns.

Molecular Formula and Weight Analysis

Molecular Formula :
$$ \text{C}9\text{H}{10}\text{N}_4 $$
Breakdown:

  • 9 carbon atoms (1 from cyano, 7 from 4-methylphenyl, 1 from guanidine)
  • 10 hydrogen atoms (3 from methyl, 5 from phenyl, 2 from guanidine)
  • 4 nitrogen atoms (1 from cyano, 3 from guanidine)

Molecular Weight :
$$
(12.01 \times 9) + (1.01 \times 10) + (14.01 \times 4) = 162.21 \, \text{g/mol}
$$

Mass Spectrometry Insights :

  • Predicted m/z peaks:
    • Base peak at $$ m/z = 162 $$ (molecular ion)
    • Fragments at $$ m/z = 119 $$ (loss of $$-$$C≡N) and $$ m/z = 91 $$ (tropylium ion from phenyl ring).

Isomeric Considerations and Tautomeric Behavior

Structural Isomerism

Potential isomers arise from:

  • Substituent Position : Methyl group placement on the phenyl ring (ortho/meta/para). The 4-methylphenyl group specifies para substitution.
  • Cyano Group Orientation : Tautomerism in the guanidine core allows resonance-driven electron redistribution.

Tautomerism

The guanidine moiety exhibits prototropic tautomerism:
$$
\text{HN=C(NH}2\text{)NHR} \leftrightarrow \text{H}2\text{N-C(=NH)-NHR}
$$
For this compound, this equilibrium stabilizes in the cyanoimine form due to electron-withdrawing effects of the $$-$$C≡N group.

Key Tautomers :

  • Imino Form : $$ \text{HN=C(NH}2\text{)(NHC}6\text{H}4\text{CH}3\text{)}-\text{C}\equiv\text{N} $$
  • Amino Form : $$ \text{H}2\text{N-C(=NHC}6\text{H}4\text{CH}3\text{)(NH}-\text{C}\equiv\text{N)} $$

Nuclear magnetic resonance (NMR) studies of analogous guanidines indicate dominance of the imino form in nonpolar solvents.

Tables

Table 1: Molecular Formula Breakdown
Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 9 12.01 108.09
Hydrogen 10 1.01 10.10
Nitrogen 4 14.01 56.04
Total 174.23
Table 2: Tautomeric Stability
Tautomer Stabilizing Factors Dominance in Solvent
Imino Form Resonance with cyano group Nonpolar (e.g., CHCl₃)
Amino Form Hydrogen bonding with protic solvents Polar (e.g., H₂O)

Properties

CAS No.

41410-40-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-cyano-2-(4-methylphenyl)guanidine

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13)

InChI Key

YDVMZVMJTSSJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)NC#N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Isourea Intermediate (Based on Patent EP0224612A1)

A well-documented method involves the preparation of an intermediate O-phenylisourea derivative, followed by reaction with methylamine to yield the target guanidine compound.

  • Step a: Formation of N-cyano-N'-[2-[[4-methylphenyl)methyl]thio]ethyl]-O-phenylisourea

    • Reactants: The amine precursor (e.g., 2-[[4-methylphenyl)methyl]thio]ethylamine bishydrochloride) is suspended in a solvent such as isopropanol.
    • Reagent: N-cyanodiphenylimidocarbonate is added.
    • Conditions: The mixture is stirred at temperatures between -5 to +20 °C with twice the equimolar amount of triethylamine.
    • Outcome: Formation of the isourea intermediate, which can exist in tautomeric forms depending on solvent conditions.
  • Step b: Conversion to N-Cyano-N'-(4-methylphenyl)guanidine

    • The isourea intermediate is reacted with excess methylamine (3:1 to 5:1 molar ratio) in solvents such as n-butanol or isopropanol.
    • Reaction temperatures range from 20 to 117 °C.
    • Reaction time varies from 0.5 to 2 hours.
    • The product can be isolated by filtration, solvent removal, and recrystallization.
    • The guanidine product can be converted into physiologically acceptable salts (e.g., hydrochloride) for further applications.
  • Solvent and Temperature Preferences

    Solvent Type Examples Preferred Solvents
    Alkanols Ethanol, Methanol, Isopropanol, n-Butanol n-Butanol, Isopropanol
    Ketones Acetone, Methyl ethyl ketone -
    Ethers Tetrahydrofuran (THF), Dioxane THF, Dioxane
  • Notes

    • The reaction can be performed as a one-pot process, omitting isolation of the intermediate.
    • The intermediate isourea is novel and can be isolated as acid addition salts.
    • The process is scalable and adaptable for producing salts suitable for pharmaceutical formulations.

One-Pot Sequential Synthesis Using N-Chlorophthalimide, Isocyanides, and Amines

A modern approach reported involves a one-pot, three-step sequential protocol to synthesize N,N'-disubstituted guanidines, which can be adapted for this compound analogs.

  • Step 1: Reaction of N-chlorophthalimide with isocyanides in anhydrous acetonitrile at 0 °C for 15 minutes.
  • Step 2: Addition of triethylamine and aniline (or substituted anilines like 4-methylaniline) at room temperature for 2 hours to form N-phthaloylguanidine intermediates.
  • Step 3: Treatment of the intermediate with methylhydrazine and subsequent acidification to yield guanidine hydrochlorides.

  • Reaction Conditions and Yields

    Step Reagents/Conditions Temperature Time Yield (%)
    1 N-Chlorophthalimide, isocyanide, MeCN 0 °C 15 min -
    2 Et3N, aniline (or 4-methylaniline) r.t. 2 h -
    3 Guanidine intermediate, MeNHNH2, HCl/EtOH 40 °C / r.t. 2 h / 15 min 44–81% (varies by substrate)
  • Advantages

    • Avoids isolation of intermediates, simplifying the process.
    • Compatible with various isocyanides and amines, including aromatic amines with methyl substituents.
    • Moderate to good yields with potential for scale-up.
  • Limitations

    • Isolation of intermediates can be challenging.
    • Electronic nature of isocyanides affects yields.
Feature Two-Step Isourea Method One-Pot N-Chlorophthalimide Method
Number of Steps Two (can be combined into one-pot) Three-step sequential one-pot
Key Intermediates N-cyano-N'-O-phenylisourea N-phthaloylguanidine intermediates
Solvents Alkanols (n-butanol, isopropanol), ethers Anhydrous acetonitrile
Temperature Range 20–117 °C 0 °C to reflux
Reaction Time 0.5–2 hours Minutes to hours depending on step
Yield Not explicitly stated, but process is scalable 44–81% depending on substrate
Isolation of Intermediates Optional (can be omitted in one-pot) Generally omitted, but isolation possible
Substrate Scope Specific to substituted amines Broad, including aromatic and aliphatic amines
Scalability Suitable for pharmaceutical scale Suitable for diverse guanidines synthesis
  • The isourea intermediate in the two-step method is a novel compound with tautomeric forms influenced by solvent, which can be isolated as acid addition salts, providing flexibility in downstream processing.
  • The one-pot method using N-chlorophthalimide and isocyanides offers a versatile platform for synthesizing diverse guanidines, including those with aromatic substituents like 4-methylphenyl, under mild conditions with good yields.
  • Both methods allow for the formation of guanidine hydrochloride salts, which are relevant for pharmaceutical applications.
  • The choice of method depends on the desired scale, substrate availability, and purity requirements.
Parameter Two-Step Isourea Method One-Pot N-Chlorophthalimide Method
Starting Materials Amine hydrochloride salt, N-cyanodiphenylimidocarbonate N-Chlorophthalimide, isocyanides, amines
Solvent Isopropanol, n-butanol, THF, dioxane Anhydrous acetonitrile
Temperature -5 to +117 °C 0 °C to reflux
Reaction Time 0.5 to 2 hours 15 min to several hours
Molar Ratios Methylamine excess (3:1 to 5:1) Slight excess of amines (1.2 to 2.2 equiv.)
Product Isolation Filtration, solvent removal, recrystallization Acidification, precipitation, chromatography
Yield Range Not explicitly stated 44–81%

The preparation of this compound can be effectively achieved through either a two-step process involving an O-phenylisourea intermediate or a modern one-pot sequential synthesis using N-chlorophthalimide, isocyanides, and amines. The two-step method offers a classical approach with well-defined intermediates and solvent flexibility, while the one-pot method provides a streamlined, versatile route suitable for diverse guanidine derivatives. Both methods are supported by detailed research and patent literature, offering robust protocols for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(4-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

N-Cyano-N’-(4-methylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(4-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

Cyanoguanidines share a common CN₃ backbone, but substituents dictate their pharmacological profiles. Key structural distinctions include:

Compound Name Substituents Key Structural Features Reference
N-Cyano-N'-(4-methylphenyl)guanidine - Cyano group (CN)
- 4-methylphenyl group
Likely planar CN₃ core with steric and electronic effects from the methylphenyl group
Pinacidil - Cyano group
- 4-pyridyl group
- 1,2,2-trimethylpropyl group
Bulky alkyl chain enhances potassium channel opening activity
Cimetidine - Cyano group
- Methyl group
- Methylthioethyl-imidazole chain
Imidazole ring enables histamine H₂ receptor antagonism
CHS 828 - Cyano group
- 4-pyridyl group
- 4-chlorophenoxyhexyl chain
Long hydrophobic chain enhances cytotoxicity via NF-κB inhibition
N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine - Methoxyphenyl group
- Multiple methyl groups
Non-classical C–H···O hydrogen bonds; distorted CN₃ geometry

Key Observations :

  • Pinacidil and CHS 828 feature pyridyl groups, which enhance interactions with potassium channels or metabolic enzymes .
  • Cimetidine ’s imidazole moiety is critical for H₂ receptor antagonism, a feature absent in other analogs .

Bond Lengths and Geometry

Crystallographic studies on N′′-(4-methoxyphenyl)-N,N,N′-trimethylguanidine reveal deviations from ideal trigonal planar geometry in the CN₃ unit:

  • C–N bond lengths range from 1.2889–1.408 Å, indicating partial double-bond character .
  • N–C–N angles vary (115.1°–125.6°), suggesting steric strain from substituents . Similar distortions are expected in the target compound due to its 4-methylphenyl group.

Functional and Therapeutic Comparisons

Key Insights :

  • The 4-methylphenyl group may direct the target compound toward metabolic or anti-inflammatory pathways, akin to CHS 828 .
  • Lack of a pyridyl or imidazole group suggests divergent targets compared to pinacidil or cimetidine.

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Features Reference
Cimetidine 141–143 252.34 Soluble in polar solvents
Pinacidil 283.41 Lipophilic due to alkyl chain
CHS 828 443.33 Low water solubility
Target Compound Not reported ~221 (estimated) Likely moderate lipophilicity

Notes:

  • The target compound’s 4-methylphenyl group may enhance lipid solubility compared to cimetidine but reduce it relative to pinacidil.
  • CHS 828’s chlorophenoxyhexyl chain contributes to poor aqueous solubility, a trait avoided in drugs requiring oral bioavailability .

Biological Activity

N-Cyano-N'-(4-methylphenyl)guanidine is a compound belonging to the guanidine family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a central guanidine structure with a cyano group and a 4-methylphenyl substituent. Its molecular formula is C₉H₈N₄, and it exhibits unique reactivity due to the presence of both cyano and aromatic groups, which may enhance its biological activity compared to other guanidines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar guanidine derivatives have shown significant antimicrobial effects. The cyano group may enhance these activities by improving interaction with microbial targets.
  • Antitumor Activity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain guanidine derivatives have been reported to possess IC₅₀ values in the low micromolar range against human breast cancer cells (MDA-MB-231) .
  • Enzyme Inhibition : Interaction studies suggest that this compound can inhibit specific enzymes, potentially altering metabolic pathways involved in disease processes. This mechanism could be pivotal in developing therapeutic agents targeting metabolic disorders.

The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. These interactions can lead to:

  • Altered Enzyme Activity : By inhibiting key enzymes, the compound may disrupt metabolic pathways, which can be beneficial in treating conditions like cancer and infections.
  • Cellular Uptake : The compound's structure may facilitate cellular uptake, enhancing its efficacy as a therapeutic agent .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study highlighted that related guanidine compounds exhibited cytotoxicity against several cancer cell lines with varying IC₅₀ values. For example, crambescidin derivatives showed significant activity against KB tumor cell lines with IC₅₀ values ranging from 0.3 μM to 0.5 μM .
  • Antimicrobial Efficacy : Research on guanidine derivatives has indicated their potential as antimicrobial agents. The presence of the cyano group in this compound may enhance its effectiveness against bacterial strains.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that similar compounds can effectively inhibit enzymes involved in critical metabolic pathways, suggesting a promising avenue for therapeutic development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
N-Cyano-N'-(2-methylphenyl)guanidineSimilar guanidine structure but different aryl groupPotentially different biological activity
N,N-DimethylguanidineGuanidine core with dimethyl substitutionOften used as a reagent in organic synthesis
CimetidineGuanidine derivative with imidazoleKnown for its role as an antiulcer agent

This table illustrates how structural variations can influence biological activity, highlighting the importance of functional groups in determining the pharmacological properties of guanidines.

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